6-Hydroxyindoramin Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyindoramin Hydrochloride is a potent inhibitor of tumor growth and proliferation. It is derived from Chinese medicinal plants and has shown promising results in the treatment of various types of cancer . This compound induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain kinases involved in cell cycle regulation and protein synthesis .
Vorbereitungsmethoden
The synthesis of 6-Hydroxyindoramin Hydrochloride involves several steps. The compound is typically synthesized through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes:
Step 1: Formation of the indole core through cyclization reactions.
Step 2: Introduction of the hydroxy group at the 6-position of the indole ring.
Step 3: Coupling with piperidine derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Hydroxyindoramin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyindoramin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Wirkmechanismus
The mechanism of action of 6-Hydroxyindoramin Hydrochloride involves the inhibition of specific kinases that regulate the cell cycle and protein synthesis. By inhibiting these kinases, the compound induces apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways, and the pathways affected include those related to cell growth, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyindoramin Hydrochloride is unique in its potent anticancer properties and its ability to induce apoptosis in cancer cells. Similar compounds include:
Indoramin: A related compound with similar structural features but different pharmacological properties.
Hydroxyindoles: A class of compounds with hydroxy groups on the indole ring, used in various biological and medicinal applications.
Kinase Inhibitors: A broad category of compounds that inhibit kinase activity, used in cancer treatment and other therapeutic areas.
Eigenschaften
Molekularformel |
C22H26ClN3O2 |
---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H |
InChI-Schlüssel |
IAEUXSQJVFNSQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.